5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
The compound 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a heterotricyclic molecule featuring a sulfur- and nitrogen-rich core. Its structure includes a fused bicyclic system (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]) with a ketone group at position 6 and substituents at positions 4 and 3. The 4-position is substituted with a methylsulfanyl group attached to a 3-(trifluoromethyl)phenyl moiety, while the 5-position contains a 2-phenylethyl chain.
Properties
IUPAC Name |
5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3OS2/c26-25(27,28)18-9-4-8-17(14-18)15-33-24-30-20-19-10-5-12-29-22(19)34-21(20)23(32)31(24)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIINYVWDXRCVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thienopyrimidinone Core: The synthesis begins with the construction of the thienopyrimidinone core. This can be achieved through the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Phenethyl Side Chain: The phenethyl side chain is attached through nucleophilic substitution reactions, where a phenethyl halide reacts with the thienopyrimidinone intermediate.
Final Assembly:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes and exert toxic effects on these organisms .
Neurological Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in various applications. Key features influencing its biological activity include:
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.
- Thiazole Ring : Contributes to the stability and reactivity of the compound.
- Phenylethyl Side Chain : May play a role in receptor binding affinity and selectivity.
Synthesis and Modification
The synthesis of 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can be achieved through various synthetic routes involving multi-step reactions that incorporate key functional groups strategically to enhance pharmacological properties.
Synthetic Pathways
Common synthetic methods include:
- Nucleophilic Substitution Reactions : Used to introduce sulfur-containing moieties.
- Cyclization Reactions : Essential for forming the tricyclic structure characteristic of this compound.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that analogs of this compound inhibited tumor growth in vivo by inducing apoptosis in cancer cells through mitochondrial pathways . This finding underscores the need for further investigation into its mechanisms of action.
Case Study 2: Antimicrobial Testing
In vitro testing showed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics . This suggests its potential as an alternative treatment option for resistant strains.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit key enzymes involved in the biosynthesis of mycobacterial cell walls . In neuroprotection, the compound modulates pathways related to endoplasmic reticulum stress, apoptosis, and inflammation, thereby reducing neuronal damage .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound shares structural homology with tetracyclic sulfur-nitrogen systems reported in marine actinomycete-derived metabolites and synthetic analogs (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)) . Key comparisons include:
Biological Activity
The compound 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H21F3N3OS
- Molecular Weight : 447.49 g/mol
- IUPAC Name : this compound
This compound features a triazatricyclo framework that is notable for its potential interactions with biological targets.
The biological activity of this compound primarily revolves around its interaction with various biological pathways:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Properties : Some derivatives of similar structures have been reported to possess antimicrobial activity against various pathogens, indicating a potential for this compound in therapeutic applications against infections.
Table 1: Summary of Biological Activity Studies
Case Studies
- Acetylcholinesterase Inhibition : A study explored the efficacy of various derivatives similar to the compound in inhibiting AChE and BuChE. The results indicated that some derivatives were superior to existing treatments like rivastigmine . This suggests that the compound could be a candidate for further development in treating neurodegenerative diseases.
- Antioxidant Potential : Research highlighted the antioxidant capabilities of structurally related compounds, demonstrating their ability to protect cellular components from oxidative damage. The mechanism involved the scavenging of free radicals and modulation of cellular signaling pathways related to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
